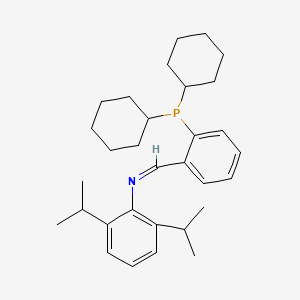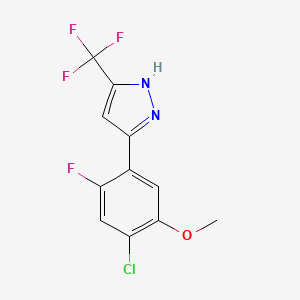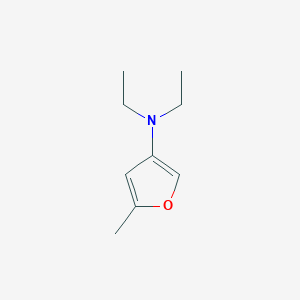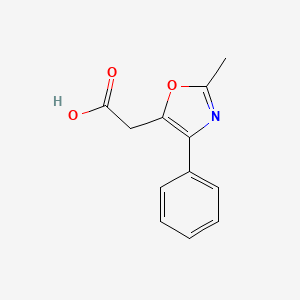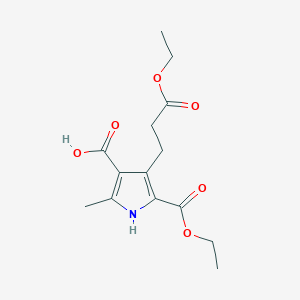
5-(Ethoxycarbonyl)-4-(3-ethoxy-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Ethoxy-3-oxopropyl)-5-(ethoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound belonging to the pyrrole family This compound is characterized by its complex structure, which includes ethoxy, oxopropyl, ethoxycarbonyl, and carboxylic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-ethoxy-3-oxopropyl)-5-(ethoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Ethoxycarbonyl Group: This can be achieved by esterification of the pyrrole derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Addition of the Oxopropyl Group: The oxopropyl group can be introduced via a Michael addition reaction using an appropriate Michael acceptor.
Final Functionalization: The carboxylic acid group can be introduced through hydrolysis of an ester precursor under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and oxopropyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3-Ethoxy-3-oxopropyl)-5-(ethoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique functional groups.
作用机制
The mechanism of action of 4-(3-ethoxy-3-oxopropyl)-5-(ethoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid depends on its specific application:
Biological Systems: It may interact with enzymes or receptors, modulating their activity. The ethoxycarbonyl and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules.
Chemical Reactions: The compound’s functional groups can participate in various chemical reactions, acting as electrophiles or nucleophiles depending on the reaction conditions.
相似化合物的比较
4-(3-Methoxy-3-oxopropyl)-5-(methoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid: Similar structure but with methoxy groups instead of ethoxy groups.
4-(3-Ethoxy-3-oxopropyl)-5-(methoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness:
- The presence of both ethoxy and ethoxycarbonyl groups in 4-(3-ethoxy-3-oxopropyl)-5-(ethoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid provides unique reactivity and potential for diverse chemical modifications.
- The combination of functional groups allows for a wide range of applications in different fields, making it a versatile compound for research and industrial purposes.
属性
CAS 编号 |
40515-74-0 |
|---|---|
分子式 |
C14H19NO6 |
分子量 |
297.30 g/mol |
IUPAC 名称 |
5-ethoxycarbonyl-4-(3-ethoxy-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO6/c1-4-20-10(16)7-6-9-11(13(17)18)8(3)15-12(9)14(19)21-5-2/h15H,4-7H2,1-3H3,(H,17,18) |
InChI 键 |
PGRGVCUCEWJXSX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=C(NC(=C1C(=O)O)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


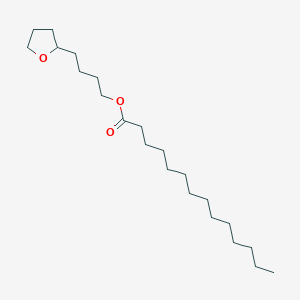




![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12890943.png)

![((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate](/img/structure/B12890953.png)
